molecular formula C6H12O2 B091320 Propyl propionate CAS No. 106-36-5

Propyl propionate

Cat. No.: B091320
CAS No.: 106-36-5
M. Wt: 116.16 g/mol
InChI Key: MCSINKKTEDDPNK-UHFFFAOYSA-N
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Description

Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula C₆H₁₂O₂. It is an ester formed from the reaction between propanol and propionic acid. This compound is a colorless liquid with a fruity odor, often described as having a chemically tinged pineapple or pear scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl propionate is typically synthesized through an esterification reaction between propionic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The general reaction is as follows:

CH₃CH₂COOH+CH₃CH₂CH₂OHCH₃CH₂COOCH₂CH₂CH₃+H₂O\text{CH₃CH₂COOH} + \text{CH₃CH₂CH₂OH} \rightarrow \text{CH₃CH₂COOCH₂CH₂CH₃} + \text{H₂O} CH₃CH₂COOH+CH₃CH₂CH₂OH→CH₃CH₂COOCH₂CH₂CH₃+H₂O

Industrial Production Methods: In industrial settings, this compound can be produced using a Simulated Moving Bed Reactor (SMBR) packed with a heterogeneous catalyst like Amberlyst 46 resin. This method allows for the simultaneous reaction and separation of products, enhancing the yield and purity of this compound . The process involves the continuous removal of the ester from the reaction zone, shifting the equilibrium towards the product side.

Chemical Reactions Analysis

Esterification

The traditional method involves reacting propionic acid with 1-propanol in the presence of acid catalysts like concentrated H₂SO₄ or BF₃ :

CH CH COOH+CH CH CH OHCH CH COOCH CH CH +H O\text{CH CH COOH}+\text{CH CH CH OH}\rightleftharpoons \text{CH CH COOCH CH CH }+\text{H O}

  • Conditions : Elevated temperatures, reflux.

  • Yield : ~99% under optimized conditions .

Catalytic Distillation

A pilot-scale study using Amberlyst 46 (a sulfonated ion-exchange resin) demonstrated high efficiency in a continuous process :

  • Key parameters : Reflux ratio (1.5–3.0), column load (0.5–2.0 kg/hr), molar feed ratio (1:1 to 2:1 alcohol:acid).

  • Advantages : Simultaneous reaction and separation, reducing equilibrium limitations.

Tishchenko Reaction

An alternative method employs an amidinatoaluminum catalyst for the dimerization of propanal :

2CH CH CHOCH CH COOCH CH CH 2\,\text{CH CH CHO}\rightarrow \text{CH CH COOCH CH CH }

  • Conditions : Room temperature, inert atmosphere.

  • Yield : 99% with minimal byproducts .

Transesterification

This compound serves as a versatile reagent in transesterification, replacing toluene in coatings and adhesives due to its low toxicity . For example:

CH CH COOCH CH CH +R OHCH CH COOR+CH CH CH OH\text{CH CH COOCH CH CH }+\text{R OH}\rightarrow \text{CH CH COOR}+\text{CH CH CH OH}

  • Applications : Production of acrylic resins (e.g., Paraloid B72) .

  • Catalysts : Basic or enzymatic catalysts under mild conditions.

Hydrolysis

This compound undergoes hydrolysis in acidic or alkaline media to regenerate propionic acid and 1-propanol:

CH CH COOCH CH CH +H OCH CH COOH+CH CH CH OH\text{CH CH COOCH CH CH }+\text{H O}\rightarrow \text{CH CH COOH}+\text{CH CH CH OH}

  • Acid-Catalyzed : Slow at ambient conditions, accelerated by heat .

  • Base-Catalyzed : Faster, typically using NaOH or KOH.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Propylene and CO₂ via decarboxylation.

  • Propanal and acetic acid as minor products .

  • Safety Note : Highly flammable (flash point: -19°C) .

Simulated Moving Bed Reactor (SMBR)

A heterogeneous model for continuous production achieved 98% purity by integrating reaction and separation :

  • Catalyst : Ion-exchange resin.

  • Conditions : 70°C, optimized flow rates (feed: 0.8 mL/min, eluent: 1.2 mL/min).

Solvent in Polymer Science

  • Dissolves Paraloid B67/B72 , Mowilith 30/50 , and acrylic resins .

  • Ineffective for cellulose derivatives (e.g., Klucel G) due to low hydrogen-bonding capacity .

Reaction Kinetics and Thermodynamics

  • Equilibrium Constant : Keq=2.5K_{eq}=2.5 at 70°C for esterification .

  • Activation Energy : 45 kJ/mol for Amberlyst 46-catalyzed reactions .

  • Diffusivity : 28× higher in polyether-block-amide (PEBA) membranes than water, aiding separation .

Scientific Research Applications

Solvent Properties

Cleaning and Adhesive Applications:
Propyl propionate has been identified as an effective alternative to traditional non-polar solvents like xylene and white spirit in conservation practices. Its unique combination of polar and non-polar characteristics allows it to clean sensitive surfaces without leaving residues or stains.

  • Case Study: Surface Cleaning
    • This compound was tested on East Asian lacquer surfaces, which are sensitive to polar solvents. The results indicated that it evaporates quickly, reducing the working time but effectively cleans without damaging the surface .
  • Adhesive Carrier:
    • It has shown efficacy in dissolving various acrylic resins (e.g., Paraloid B72) while being ineffective with cellulose derivatives like Klucel G. This makes it a suitable choice for applications requiring minimal interaction with water-sensitive materials .

Flavoring Agent

This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma. It is recognized for its fruity notes, making it suitable for use in various food products.

  • Regulatory Status:
    • The compound is generally recognized as safe (GRAS) by the FDA for specific uses in food products, allowing it to be incorporated into flavor formulations without extensive regulatory hurdles .

Analytical Chemistry

Biomarker in Decomposition Studies:
Recent studies have highlighted this compound's role as a volatile organic compound (VOC) in forensic science, particularly in the analysis of decomposing organic matter.

  • Case Study: Decomposition Analysis
    • A study identified this compound among other compounds as part of the VOC profile during the decomposition of human and animal remains. This application could aid forensic investigations by helping differentiate between species based on specific VOC markers .

Production and Synthesis

Heterogeneous Catalysis:
Research has focused on optimizing the production of n-propyl propionate through heterogeneous catalytic processes.

  • Research Findings:
    • A study developed a complete heterogeneous model for producing n-propyl propionate using a simulated moving bed reactor. This method enhances efficiency in separation processes and product yield, showcasing the compound's industrial relevance .

Data Table: Applications Summary

Application AreaSpecific Use CaseKey Findings/Notes
Solvent Cleaning sensitive surfacesEffective without residues; faster evaporation rate
Adhesive carrierDissolves acrylic resins; ineffective with cellulose
Flavoring Agent Food productsGRAS status by FDA; fruity aroma
Analytical Chemistry Decomposition studiesIdentified VOC in human remains; aids forensic analysis
Production Heterogeneous catalysisOptimized production model using simulated reactors

Mechanism of Action

The mechanism of action of propyl propionate primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and the formation of products by providing a medium for the reactions to occur. In biological systems, it acts as a metabolite and can be involved in various metabolic pathways .

Comparison with Similar Compounds

    Ethyl propionate: An ester formed from ethanol and propionic acid.

    Methyl propionate: An ester formed from methanol and propionic acid.

    Butyl propionate: An ester formed from butanol and propionic acid.

Comparison:

This compound stands out due to its unique combination of physical properties and applications, making it a valuable compound in various fields.

Biological Activity

Propyl propionate, an ester derived from propionic acid and propanol, is a compound with a molecular formula of C6H12O2C_6H_{12}O_2 and a CAS number of 106-36-5. It is primarily recognized for its applications in food flavoring, solvents, and as a potential biomarker for dietary intake due to its occurrence in various fruits. This article explores the biological activity of this compound, focusing on its health implications, potential therapeutic uses, and environmental interactions.

This compound belongs to the class of organic compounds known as carboxylic acid esters. Its structure comprises a polar carbonyl group linked to a less polar alkyl chain, which influences its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight116.1583 g/mol
Boiling Point130 °C
SolubilitySoluble in organic solvents
Vapor Pressure1.733 hPa at 20°C

Health Implications

Research indicates that this compound may be associated with several gastrointestinal diseases. Notable findings include:

  • Ulcerative Colitis and Crohn's Disease : Studies suggest a correlation between the consumption of foods containing this compound and the exacerbation of symptoms related to these inflammatory bowel diseases .
  • Nonalcoholic Fatty Liver Disease : this compound has been implicated in metabolic pathways that may influence liver health and fat accumulation .
  • Celiac Disease : The compound has been linked to this inborn metabolic disorder, indicating potential adverse effects on individuals with gluten sensitivity .

Therapeutic Potential

Despite its associations with certain diseases, this compound is being explored for its potential therapeutic applications:

  • Solvent Properties : this compound has been evaluated as a less hazardous solvent in conservation practices. Its effectiveness as a cleaning agent for delicate materials like East Asian lacquer surfaces demonstrates its utility in preserving cultural artifacts without damaging them .
  • Adhesive Applications : It has shown promise as a solvent for adhesives used in structural repairs of wooden artifacts, improving curing times compared to traditional solvents like xylene .

Case Study 1: Solvent Effectiveness

In a practical evaluation at the British Museum, this compound was tested against traditional solvents for cleaning lacquer surfaces. The results indicated that it evaporated faster than xylene while producing less friction during cleaning, making it suitable for light cleaning tasks without damaging sensitive surfaces .

Case Study 2: Gastrointestinal Health

A literature review highlighted the potential health risks associated with dietary intake of this compound, particularly among individuals with pre-existing gastrointestinal conditions. The review synthesized data from multiple studies linking the compound to inflammatory responses in the gut .

Environmental Interactions

This compound's behavior in environmental contexts is also noteworthy:

  • Biodegradability : As a biodegradable compound, it poses less risk of long-term environmental contamination compared to more persistent solvents.
  • Microbial Interactions : Studies involving mixed microbial cultures have shown that compounds like this compound can influence fermentation processes, particularly in anaerobic conditions where lactic acid bacteria dominate .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing propyl propionate synthesis via catalytic distillation?

  • Methodological Answer : Key parameters include reflux ratio, column load, distillate-to-feed ratio, and molar feed ratio of reactants (propionic acid and 1-propanol). Pilot-scale studies using Amberlyst 46 catalyst show that lower reflux ratios (e.g., 1.5–2.0) enhance reaction efficiency by reducing energy consumption, while higher column loads improve throughput but require careful temperature control to avoid side reactions . Data reconciliation of concentration and temperature profiles along the column height is essential for model validation .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer : Standardize protocols using the NIH guidelines for preclinical studies, including detailed documentation of catalyst type (e.g., Amberlyst 46), reaction conditions (e.g., 80–100°C), and analytical methods (e.g., GC/MS for purity verification). Pilot-scale experiments should report deviations in real-time temperature and composition data to refine computational models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EINECS guidelines: use PPE (nitrile gloves, chemical goggles), ensure ventilation to prevent vapor accumulation (flash point: 13°C), and store in sealed containers away from ignition sources. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes due to low water solubility (0.3 g/L at 20°C) .

Advanced Research Questions

Q. How do membrane properties influence the separation efficiency of this compound/water mixtures?

  • Methodological Answer : Poly(ether block amide) (PEBA) membranes exhibit 28× higher diffusivity for this compound compared to water. Optimization requires testing membrane thickness (e.g., 50–200 μm), operating temperature (30–60°C), and feed concentration (5–20 wt%). Permselectivity studies should correlate with Hansen solubility parameters to predict phase behavior .

Q. What statistical approaches resolve contradictions in kinetic data for this compound methanolysis?

  • Methodological Answer : Apply nonlinear regression to reconcile discrepancies between experimental and modeled rate constants. For example, pseudo-homogeneous models may underestimate activation energies (ΔG ≈ 45–60 kJ/mol) due to diffusional limitations in heterogeneous systems. Sensitivity analysis of Arrhenius parameters (e.g., pre-exponential factor, Ea) can identify dominant reaction pathways .

Q. How can neural networks improve predictive control of this compound purity in reactive distillation?

  • Methodological Answer : Train cascaded neural networks using pilot-scale temperature and composition datasets (e.g., 0.5–0.842 mole fraction purity). Input layers should include real-time column pressure (1–3 bar) and reflux flow rates, while output layers predict composition deviations. Validate models via cross-correlation with offline GC/MS analyses .

Q. What experimental designs minimize olfactory adaptation in psychophysical studies of this compound thresholds?

  • Methodological Answer : Use a double-blind, counterbalanced protocol with interstimulus intervals ≥60 seconds to reduce nasal fatigue. Thresholds for this compound (logT = −1.87LogC + 7.99) should be compared homologs (e.g., ethyl propionate, butyl propionate) using least-squares regression to isolate chain-length effects on sensory perception .

Q. Data Reporting and Validation

Q. How should researchers report conflicting results in this compound diffusivity studies?

  • Methodological Answer : Disclose all experimental variables (e.g., membrane batch variability, humidity). Use error propagation models to quantify uncertainty in permeability coefficients (±5–15%). Cross-validate with independent techniques like time-lag gravimetry or FTIR spectroscopy .

Q. What criteria define robust analytical subsampling for this compound in heterogeneous mixtures?

  • Methodological Answer : Follow ASTM guidelines: collect ≥10 incremental samples from stratified zones, homogenize via cryogenic grinding, and analyze subsamples using GC/FID with internal standards (e.g., methyl decanoate). Report subsampling error (sFE) and IHL factors to ensure representativeness .

Properties

IUPAC Name

propyl propanoate
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InChI

InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

MCSINKKTEDDPNK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCOC(=O)CC
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID4042337
Record name Propyl propionate
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour
Record name Propanoic acid, propyl ester
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Record name Propyl propionate
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Boiling Point

122.00 to 124.00 °C. @ 760.00 mm Hg
Record name Propyl propionate
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Solubility

5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Propyl propionate
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Density

0.873-0.879
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CAS No.

106-36-5
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Melting Point

-75.9 °C
Record name Propyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Propyl propionate
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Propyl propionate
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Propyl propionate
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Propyl propionate
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Propyl propionate
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Propyl propionate

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